molecular formula C10H10ClNO B1626685 2-(7-Chloro-1H-indol-3-yl)ethanol CAS No. 41340-34-5

2-(7-Chloro-1H-indol-3-yl)ethanol

Cat. No. B1626685
CAS RN: 41340-34-5
M. Wt: 195.64 g/mol
InChI Key: UYXLBSLCMNIDTL-UHFFFAOYSA-N
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Description

2-(7-Chloro-1H-indol-3-yl)ethanol , also known by its IUPAC name 2-(7-chloro-1H-indol-3-yl)ethylamine hydrochloride , is a chemical compound with the molecular formula C₁₀H₁₁ClN₂·HCl . It belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities . The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules and natural compounds .


Synthesis Analysis

The synthetic strategies for indole derivatives are multifaceted. Researchers have employed various methods to prepare these compounds. For instance, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt have been used as carboxylic acid activators in the synthesis of indole 2 and 3-carboxamides . Further studies have explored novel indolyl and oxochromenyl xanthenone derivatives, investigating their molecular docking as anti-HIV agents .


Molecular Structure Analysis

The molecular structure of 2-(7-Chloro-1H-indol-3-yl)ethanol consists of an indole ring fused with an ethylamine moiety. The chlorine substitution at the 7-position of the indole nucleus imparts specific properties to the compound. You can visualize the structure using tools like the NIST Chemistry WebBook .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the literature, it’s essential to consider its reactivity due to the indole ring. Electrophilic substitution readily occurs on indole, facilitated by the delocalization of π-electrons . Further investigations into its reactivity and functional group transformations would be valuable.


Physical And Chemical Properties Analysis

  • Physical Form : Crystalline, colorless powder with a specific odor .
  • Molecular Weight : Approximately 231.12 g/mol .

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

2-(7-chloro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXLBSLCMNIDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483514
Record name 2-(7-chloro-1H-indol-3-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Chloro-1H-indol-3-yl)ethanol

CAS RN

41340-34-5
Record name 2-(7-chloro-1H-indol-3-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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